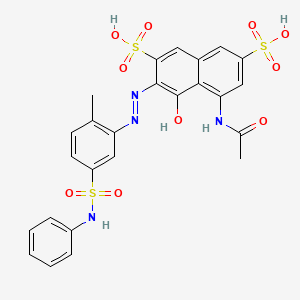

5-(Acetylamino)-4-hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid

Description

IUPAC Nomenclature and Functional Group Analysis

The IUPAC name 5-(Acetylamino)-4-hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid provides a systematic breakdown of the compound’s structure. The parent hydrocarbon is naphthalene, with disulphonic acid groups at positions 2 and 7. Substituents include:

- Acetylamino group (-NHCOCH₃) at position 5.

- Hydroxyl group (-OH) at position 4.

- Azo group (-N=N-) at position 3, linked to a phenyl ring substituted with:

The functional groups dictate the compound’s reactivity and physicochemical properties. For instance, the sulphonic acid groups enhance water solubility, while the azo group contributes to chromophoric behavior.

| Functional Group | Position on Naphthalene | Role in Structure |

|---|---|---|

| Disulphonic acid (-SO₃H) | 2, 7 | Polarity, solubility |

| Acetylamino (-NHCOCH₃) | 5 | Hydrogen bonding, stability |

| Hydroxyl (-OH) | 4 | Acidity, coordination capacity |

| Azo (-N=N-) | 3 | Chromophore, conjugation pathway |

This polyfunctional architecture aligns with trends in synthetic dyes and coordination complexes, where multiple functional groups enable tailored interactions.

Comparative Structural Analysis with Naphthalenedisulphonic Acid Derivatives

The 2,7-disulphonic acid substitution pattern distinguishes this compound from isomers like 1,5- or 2,6-naphthalenedisulphonic acids. Comparative studies reveal that the 2,7 configuration imposes unique steric and electronic effects:

- Steric Effects : The spatial separation of sulphonic acid groups at positions 2 and 7 reduces intramolecular crowding compared to 1,5 isomers, facilitating interactions with metal ions or solvents.

- Electronic Effects : The electron-withdrawing sulphonic acid groups at positions 2 and 7 deactivate the naphthalene ring, directing electrophilic substitution to the less hindered positions 4 and 5.

For example, 2,7-naphthalenedisulphonic acid derivatives exhibit higher thermal stability in polymeric matrices than their 1,5 counterparts due to reduced strain in the aromatic system. Similarly, the azo group’s conjugation with the naphthalene ring in this compound enhances light absorption properties compared to non-azo derivatives.

| Derivative | Substituents | Key Property |

|---|---|---|

| 2,7-Naphthalenedisulphonic acid | -SO₃H at 2,7 | High solubility, thermal stability |

| 1,5-Naphthalenedisulphonic acid | -SO₃H at 1,5 | Increased acidity, steric strain |

| Azo-naphthalene derivatives | -N=N- at variable positions | Tunable chromophores |

Positional Isomerism in Poly-Substituted Azo-Naphthalene Systems

Positional isomerism arises from variations in the placement of the azo group or substituents on the naphthalene ring. In this compound, the azo group at position 3 creates distinct electronic conjugation pathways compared to isomers with azo linkages at positions 1 or 4.

Azo Group Position :

Substituent Effects :

| Isomer Type | Structural Feature | Impact on Properties |

|---|---|---|

| Azo position isomer | Azo at 3 vs. 1 | Altered conjugation, stability |

| Sulphonyl group position | -SO₂NHC₆H₅ at 5 vs. 4 | Hydrogen bonding capacity |

| Methyl group position | -CH₃ at 2 vs. 3 | Steric effects on azo linkage |

Properties

CAS No. |

85455-42-1 |

|---|---|

Molecular Formula |

C25H22N4O10S3 |

Molecular Weight |

634.7 g/mol |

IUPAC Name |

5-acetamido-4-hydroxy-3-[[2-methyl-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C25H22N4O10S3/c1-14-8-9-18(40(32,33)29-17-6-4-3-5-7-17)12-20(14)27-28-24-22(42(37,38)39)11-16-10-19(41(34,35)36)13-21(26-15(2)30)23(16)25(24)31/h3-13,29,31H,1-2H3,(H,26,30)(H,34,35,36)(H,37,38,39) |

InChI Key |

NNPIYUMQALKSFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)NC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Aromatic amines such as 2-methyl-5-aminobenzenesulphonyl derivatives.

- 5-Amino-4-hydroxy-2,7-naphthalenedisulphonic acid or its salts.

- Acetylating agents (e.g., acetic anhydride) for acetylamino group introduction.

- Sulphonylating agents for phenylamino sulphonyl group formation.

Stepwise Synthesis

| Step | Reaction Type | Description | Key Conditions/Notes |

|---|---|---|---|

| 1 | Diazotization | Aromatic amine (e.g., 2-methyl-5-aminobenzenesulphonyl derivative) is diazotized using sodium nitrite and acid at low temperature (0-5°C). | Control of temperature critical to maintain diazonium salt stability. |

| 2 | Azo Coupling | The diazonium salt is coupled with 5-amino-4-hydroxy-2,7-naphthalenedisulphonic acid under alkaline or neutral pH to form the azo linkage. | pH control essential to favor coupling at position 3 of naphthalene. |

| 3 | Acetylation | The amino group at position 5 of the naphthalene ring is acetylated using acetic anhydride or acetyl chloride to form the acetylamino group. | Reaction performed under mild conditions to avoid azo bond cleavage. |

| 4 | Sulphonylation | Introduction of the phenylamino sulphonyl group on the phenyl ring via sulphonyl chloride derivatives reacting with the amino group. | Requires controlled temperature and solvent choice to prevent side reactions. |

| 5 | Purification | The crude product is purified by crystallization or chromatographic techniques to obtain the pure compound. | Purity is critical for biological and industrial applications. |

Reaction Scheme Summary

The synthetic route can be summarized as:

- Diazotization of substituted aniline → 2. Azo coupling with naphthalene disulphonic acid derivative → 3. Acetylation of amino group → 4. Sulphonylation of phenylamino group → 5. Purification.

Research Findings and Optimization

- Yield and Purity: Optimizing pH during azo coupling significantly improves yield and selectivity for the desired azo position on the naphthalene ring.

- Temperature Control: Maintaining low temperatures during diazotization prevents decomposition of diazonium salts.

- Solvent Effects: Use of aqueous acidic or buffered media facilitates diazotization and coupling; organic solvents may be used during acetylation and sulphonylation steps.

- Functional Group Stability: The acetylamino and sulphonyl groups are stable under the reaction conditions, but care must be taken to avoid hydrolysis or reduction of the azo bond.

- Scale-Up Considerations: Multi-step synthesis requires careful control of reaction parameters to maintain reproducibility and product consistency.

Data Table: Key Parameters in Preparation

| Parameter | Typical Conditions | Impact on Product |

|---|---|---|

| Diazotization Temp. | 0–5 °C | Stability of diazonium salt |

| pH during Coupling | 6.5–8.0 | Selectivity and yield of azo coupling |

| Acetylation Agent | Acetic anhydride or acetyl chloride | Efficient acetylation without azo bond cleavage |

| Sulphonylation Agent | Sulphonyl chloride derivatives | Introduction of phenylamino sulphonyl group |

| Purification Method | Crystallization or chromatography | Product purity and removal of side products |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the azo group, breaking the N=N bond and forming amines.

Substitution: Electrophilic substitution reactions can take place on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Reagents like halogens and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

5-(Acetylamino)-4-hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.

Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and vibrant color.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo group allows for the formation of hydrogen bonds and van der Waals interactions with proteins and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, making it useful in various applications such as staining and drug delivery.

Comparison with Similar Compounds

Key Observations:

- Azo Group Variations: The target compound’s phenylamino sulfonyl group distinguishes it from simpler phenylazo analogues (e.g., disodium salt in ) and multi-azo dyes ().

- Triazine Derivatives : The triazinyl-containing analogue () is designed for covalent bonding to cellulose, unlike the target compound, which lacks reactive anchoring groups.

- Nitro and Hydroxy Additions : The compound in incorporates nitro and hydroxynaphthyl groups, likely enhancing lightfastness but increasing synthetic complexity.

Physicochemical Properties

- Solubility: All compounds exhibit high water solubility due to sulfonic acid groups. The target compound’s methyl and phenylamino sulfonyl groups may reduce solubility slightly compared to the disodium salt .

- Stability: Azo compounds are generally pH-sensitive; the acetylamino group in the target compound may improve resistance to hydrolysis versus amino-substituted analogues .

Ecological and Toxicological Profiles

A significant gap exists for most compounds:

- Ecotoxicology: No data on biodegradability, bioaccumulation, or aquatic toxicity are available for the target compound or its analogues .

Biological Activity

5-(Acetylamino)-4-hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid, also known by its CAS number 85455-42-1, is a synthetic compound primarily studied for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 634.66 g/mol. The presence of sulfonic acid groups enhances its solubility in water, which is crucial for biological interactions.

Research indicates that the compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of naphthalene compounds can inhibit cancer cell proliferation. For instance, similar naphthoquinone derivatives have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) with IC50 values ranging from 15.2 to 97.8 μg/mL .

- Antimicrobial Properties : Compounds related to naphthalene structures have demonstrated antimicrobial effects against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 4.27 to 13.60 μg/mL .

Toxicity and Safety Profile

The safety profile of this compound is critical for its potential application in therapeutic settings. Toxicological assessments indicate that while some naphthalene derivatives exhibit low toxicity at therapeutic doses, further studies are needed to establish the safety margins for this specific compound.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various naphthoquinone derivatives, revealing that modifications in the naphthoquinone structure significantly affected their cytotoxicity. The compound under study was noted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Naphthoquinone A | MDA-MB-231 | 80.2 |

| Naphthoquinone B | HCT116 | 15.2 |

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of related naphthalene compounds against common bacterial pathogens. Results indicated strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 6.40 |

| Escherichia coli | 4.27 |

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of this compound?

- Methodological Answer : The synthesis involves diazotization of the primary amine group under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) followed by azo coupling with the naphthalene backbone. Key parameters include pH control (maintained at 8–10 using sodium carbonate), temperature (below 10°C during diazotization), and stoichiometric excess of coupling components. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or ion-exchange chromatography is critical to remove sulfonic acid byproducts. Comparative studies on similar azo dyes highlight the importance of intermediate isolation to minimize hydrolysis .

Q. How should researchers characterize the electronic and structural properties of this compound?

- Methodological Answer : Employ UV-Vis spectroscopy to analyze the π→π* and n→π* transitions of the azo group (λmax ~450–550 nm), with shifts indicating protonation or solvent effects. FTIR confirms functional groups (e.g., sulfonic acid stretches at 1030–1230 cm⁻¹, azo N=N at ~1450–1600 cm⁻¹). High-resolution mass spectrometry (HRMS) or MALDI-TOF validates molecular weight, while ¹H/¹³C NMR (in D₂O or DMSO-d₆) resolves substituent positions. Note: Solubility challenges in organic solvents may necessitate deuterated aqueous solutions .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound’s sulfonic acid groups enhance water solubility but may promote hygroscopicity. Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidative degradation of the azo bond. Stability tests under varying pH (3–11) and UV exposure should precede long-term storage. Accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) can predict degradation pathways .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity and interaction with biological targets?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess redox behavior. Molecular docking (AutoDock Vina) against proteins (e.g., serum albumin) evaluates binding affinity, while molecular dynamics simulations (GROMACS) model solvation effects. Validate predictions with experimental spectroscopic and thermodynamic data .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism (azo vs. hydrazone forms) or pH-dependent protonation. Use pH titrations with real-time UV-Vis monitoring to identify isosbestic points. 2D NMR techniques (COSY, HSQC) clarify coupling patterns, while X-ray crystallography provides definitive structural confirmation. Cross-reference with synthesized analogues (e.g., methyl or acetyl derivatives) to isolate spectral contributions .

Q. How can researchers design degradation studies to assess environmental persistence and transformation products?

- Methodological Answer : Simulate environmental conditions via photolysis (Xe arc lamp, λ >290 nm) and hydrolysis (pH 4, 7, 9) experiments. Analyze degradation products using LC-QTOF-MS with targeted screening for sulfonated aromatic amines. Solid-phase extraction (SPE) with HLB cartridges (preconditioned with methanol/water) concentrates trace metabolites. Ecotoxicity assessment employs Daphnia magna or Vibrio fischeri bioassays, with quantitative structure-activity relationship (QSAR) models filling data gaps .

Q. What advanced separation techniques optimize purification of synthetic intermediates?

- Methodological Answer : High-performance liquid chromatography (HPLC) with ion-pairing reagents (e.g., tetrabutylammonium phosphate) resolves sulfonated intermediates. Membrane filtration (nanofiltration, 300–500 Da cutoff) removes unreacted monomers, while simulated moving bed (SMB) chromatography scales up separation. Monitor purity via diode-array detection (DAD) and validate with charged aerosol detection (CAD) for non-UV-active impurities .

Contradictions and Data Gaps

- Ecological Data : Limited information exists on bioaccumulation and chronic toxicity (). Researchers must rely on QSAR models and extrapolation from structurally related azo dyes.

- Spectral Libraries : Absence of reference NMR/IR spectra for the exact compound necessitates cross-validation with synthetic analogues ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.